Cas no 1040680-04-3 (ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate)

Ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a specialized organic compound featuring a pyrimidine core functionalized with a thiophene sulfonyl group and an ethyl benzoate moiety. Its structure combines a sulfonamide linker with a thioether bridge, offering potential reactivity for further derivatization or biological applications. The presence of the amino group on the pyrimidine ring enhances its nucleophilic properties, while the thiophene sulfonyl component may contribute to electronic or steric effects in molecular interactions. This compound is of interest in medicinal chemistry and materials science due to its multifunctional design, which could facilitate targeted binding or serve as a precursor for more complex structures. Its synthesis requires precise control to maintain purity and stability.
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate structure
1040680-04-3 structure
Product name:ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
CAS No:1040680-04-3
MF:C19H18N4O5S3
MW:478.565020084381
CID:5384149

ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-[[2-[[4-amino-5-(2-thienylsulfonyl)-2-pyrimidinyl]thio]acetyl]amino]benzoate
    • ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
    • Inchi: 1S/C19H18N4O5S3/c1-2-28-18(25)12-6-3-4-7-13(12)22-15(24)11-30-19-21-10-14(17(20)23-19)31(26,27)16-8-5-9-29-16/h3-10H,2,11H2,1H3,(H,22,24)(H2,20,21,23)
    • InChI Key: UISJXCMBWLFISQ-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=CC=C1NC(CSC1=NC=C(S(C2SC=CC=2)(=O)=O)C(N)=N1)=O

Experimental Properties

  • Density: 1.54±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 772.5±60.0 °C(Predicted)
  • pka: 12.18±0.70(Predicted)

ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3382-3701-3mg
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
1040680-04-3 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-3701-15mg
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
1040680-04-3 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-3701-4mg
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
1040680-04-3 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-3701-1mg
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
1040680-04-3 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-3701-2mg
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
1040680-04-3 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-3701-5μmol
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
1040680-04-3 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-3701-5mg
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
1040680-04-3 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-3701-10μmol
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
1040680-04-3 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-3701-10mg
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
1040680-04-3 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-3701-2μmol
ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
1040680-04-3 90%+
2μl
$57.0 2023-04-26

Additional information on ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Introduction to Ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate and Its Significance in Modern Chemical Biology

Ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate, with the CAS number 1040680-04-3, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple functional groups, including pyrimidine, sulfanyl, and acetamido moieties, makes it a versatile candidate for further investigation.

The compound's structure is built upon a benzoate backbone, which is a common scaffold in many biologically active molecules. The benzoate group, known for its stability and solubility properties, provides an ideal platform for the attachment of various pharmacophores. In particular, the ethyl ester group at the 2-position of the benzoate ring enhances the compound's solubility and bioavailability, making it more suitable for biological assays.

The core of this molecule lies in the pyrimidine ring, which is further modified by a thiophene-2-sulfonyl group. This combination of heterocyclic rings is not only chemically intriguing but also biologically relevant. Pyrimidine derivatives are well-known for their role in nucleic acid metabolism and have been extensively studied for their antimicrobial and anticancer properties. The thiophene-2-sulfonyl moiety adds an additional layer of complexity, introducing sulfonamide functionalities that are known to enhance binding affinity to biological targets.

The sulfanyl group, located at the 2-position of the pyrimidine ring, is another critical feature of this compound. Sulfanyl groups are often involved in hydrogen bonding interactions with biological targets, which can modulate the activity of the molecule. This feature makes Ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate a promising candidate for developing novel therapeutic agents.

In recent years, there has been significant interest in the development of small molecules that can modulate protein-protein interactions (PPIs). Ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate has shown potential in this area due to its ability to interact with specific protein targets. For instance, studies have suggested that this compound can inhibit the activity of certain kinases, which are key enzymes involved in cell signaling pathways. By targeting these kinases, Ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate may offer a novel approach to treating diseases such as cancer and inflammatory disorders.

The acetamido group at the 2-position of the benzoate ring further enhances the compound's potential as a pharmacological agent. Acetamido groups are known to improve metabolic stability and bioavailability, making them valuable in drug design. Additionally, this group can participate in hydrogen bonding interactions with biological targets, thereby increasing the binding affinity of the molecule.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging these tools, scientists have been able to identify potential lead compounds for further development. Ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate has been subjected to various computational studies to elucidate its binding mode to biological targets. These studies have provided valuable insights into how this compound interacts with proteins and have guided its optimization for therapeutic applications.

In conclusion, Ethyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structure, characterized by multiple functional groups including pyrimidine, sulfanyl, and acetamido moieties, makes it a promising candidate for developing novel therapeutic agents. Further research is warranted to fully explore its biological activity and therapeutic potential.

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